3-(Butan-2-yl)azetidin-Hydrochlorid

Übersicht

Beschreibung

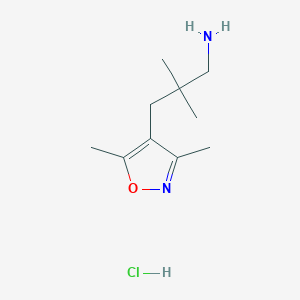

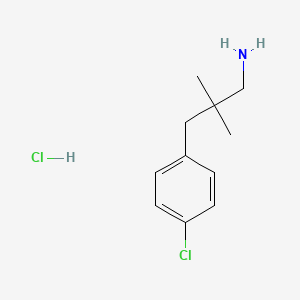

3-(Butan-2-yl)azetidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Butan-2-yl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Butan-2-yl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Forschung

Diese Verbindung kann in neuroprotektiven Studien verwendet werden, da sie strukturell anderen Azetidin-Derivaten ähnelt, die für ihre neuroprotektiven Wirkungen bekannt sind. Forscher könnten ihre Wirksamkeit beim Schutz von Hirngewebe vor neurodegenerativen Erkrankungen oder Verletzungen untersuchen .

Materialwissenschaften

In der Materialwissenschaft könnte 3-(Butan-2-yl)azetidin-Hydrochlorid zur Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht werden, z. B. erhöhte Haltbarkeit oder spezielle Leitfähigkeit .

Chemische Synthese

Diese Chemikalie dient als Baustein in der chemischen Synthese und könnte zur Herstellung komplexer Moleküle für Pharmazeutika oder organische Verbindungen mit bestimmten gewünschten Funktionen beitragen .

Antibakterielle und antimikrobielle Beschichtungen

Aufgrund der Eigenschaften von Azetidin-Verbindungen könnte dieses spezielle Derivat zur Entwicklung von Beschichtungen mit antibakteriellen und antimikrobiellen Eigenschaften verwendet werden, die in medizinischen Einrichtungen nützlich sind oder zur Herstellung hygienischer Oberflächen dienen .

CO2-Adsorption

Forschungen zu Umweltanwendungen könnten die Verwendung von This compound zur CO2-Abscheidung und -Adsorption umfassen, was zu den Bemühungen zur Reduzierung der Treibhausgasemissionen beiträgt .

Nicht-virale Gentransfektion

Die Verbindung könnte in der Gentherapieforschung eingesetzt werden, insbesondere bei nicht-viralen Gentransfektionsmethoden, bei denen sie dazu beitragen könnte, die Abgabe von genetischem Material in Zellen zu erleichtern, ohne virale Vektoren zu verwenden .

Wirkmechanismus

Mode of Action

Azetidines, a class of compounds to which 3-(butan-2-yl)azetidine hydrochloride belongs, are known to be involved in anionic and cationic ring-opening polymerization . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

Azetidines are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization , suggesting that the compound may affect pathways related to polyamine synthesis or metabolism.

Biochemische Analyse

Biochemical Properties

3-(Butan-2-yl)azetidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, 3-(Butan-2-yl)azetidine hydrochloride can modulate their activity, leading to changes in downstream signaling events. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and stability .

Cellular Effects

The effects of 3-(Butan-2-yl)azetidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Butan-2-yl)azetidine hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 3-(Butan-2-yl)azetidine hydrochloride involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 3-(Butan-2-yl)azetidine hydrochloride has been shown to inhibit tyrosine kinases by binding to their ATP-binding sites, preventing the phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Butan-2-yl)azetidine hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 3-(Butan-2-yl)azetidine hydrochloride may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-(Butan-2-yl)azetidine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 3-(Butan-2-yl)azetidine hydrochloride can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, while exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

3-(Butan-2-yl)azetidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in cellular energy production. Additionally, 3-(Butan-2-yl)azetidine hydrochloride can affect the levels of key metabolites, such as ATP, NADH, and pyruvate, by modulating the activity of enzymes that produce or consume these molecules .

Transport and Distribution

The transport and distribution of 3-(Butan-2-yl)azetidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, 3-(Butan-2-yl)azetidine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 3-(Butan-2-yl)azetidine hydrochloride is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3-(Butan-2-yl)azetidine hydrochloride may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Eigenschaften

IUPAC Name |

3-butan-2-ylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMANGAFUXPHKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)

![3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485213.png)

amine hydrochloride](/img/structure/B1485218.png)

![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)

![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485226.png)

![3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485230.png)

amine hydrochloride](/img/structure/B1485231.png)